molecular formula C12H18Cl2N4 B13136321 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-aminedihydrochloride

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-aminedihydrochloride

Cat. No.: B13136321
M. Wt: 289.20 g/mol
InChI Key: UPKXNDWTYPCZQG-UHFFFAOYSA-N
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Description

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-aminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of both pyridine and imidazole rings, which are known for their significant roles in medicinal chemistry. This compound is often used in scientific research due to its potential biological activities and its ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-aminedihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-(pyridin-3-yl)butan-1-amine with imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-aminedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the reduced form of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-aminedihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Pyridin-3-yl)-1,3-thiazol-2-yl)butan-1-amine dihydrochloride: Similar structure but contains a thiazole ring instead of an imidazole ring.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Contains a pyridine ring and is used in similar research contexts.

Uniqueness

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-aminedihydrochloride is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C12H18Cl2N4

Molecular Weight

289.20 g/mol

IUPAC Name

4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine;dihydrochloride

InChI

InChI=1S/C12H16N4.2ClH/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11;;/h3-4,6,8-10H,1-2,5,7,13H2;2*1H

InChI Key

UPKXNDWTYPCZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN(C=N2)CCCCN.Cl.Cl

Origin of Product

United States

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